Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride

Description

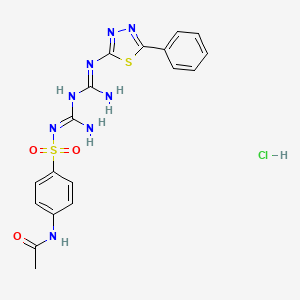

Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Properties

CAS No. |

109193-26-2 |

|---|---|

Molecular Formula |

C18H19ClN8O3S2 |

Molecular Weight |

495.0 g/mol |

IUPAC Name |

N-[4-[(E)-[amino-[[(E)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamimidoyl]amino]methylidene]amino]sulfonylphenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C18H18N8O3S2.ClH/c1-11(27)21-13-7-9-14(10-8-13)31(28,29)26-17(20)22-16(19)23-18-25-24-15(30-18)12-5-3-2-4-6-12;/h2-10H,1H3,(H,21,27)(H5,19,20,22,23,25,26);1H |

InChI Key |

XUSLWUWAAGKDDF-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/N/C(=N/C2=NN=C(S2)C3=CC=CC=C3)/N.Cl |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC(=NC2=NN=C(S2)C3=CC=CC=C3)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride involves multiple steps. The general synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring.

Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the thiadiazole ring.

Formation of the Imino Groups: The imino groups are introduced through a series of condensation reactions involving amines and formaldehyde.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride.

Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification and crystallization to obtain the monohydrochloride salt.

Chemical Reactions Analysis

Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the phenyl group.

Reduction: Reduction reactions can occur at the imino groups, converting them to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Scientific Research Applications

Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.

Antimicrobial Activity: The compound exhibits antimicrobial properties and is being investigated for its potential use in treating bacterial and fungal infections.

Anti-inflammatory Properties: Research has shown that the compound has anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.

Industrial Applications: The compound is also being explored for its use in industrial applications, such as in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride involves several molecular targets and pathways:

Inhibition of Enzymes: The compound inhibits specific enzymes involved in cell proliferation and survival, such as kinases and proteases.

Induction of Apoptosis: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Anti-inflammatory Pathways: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride can be compared with other thiadiazole derivatives:

N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide: This compound lacks the sulfonyl and imino groups, making it less potent in its biological activities.

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: This compound has a similar thiadiazole core but differs in its substituents, leading to different pharmacological properties.

N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: This compound has a nitrothiazole moiety, which enhances its anticancer activity compared to the sulfonyl derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.